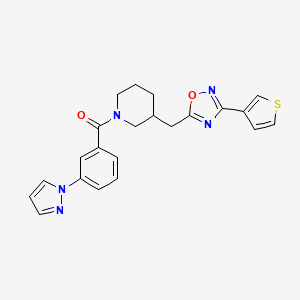
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its unique structural features and diverse potential applications. This compound encompasses multiple functional groups including pyrazole, thiophene, oxadiazole, and piperidine, which contribute to its broad range of chemical reactivity and utility in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves a multi-step process. Here is an illustrative approach:
Starting Material Preparation: : Synthesize 3-(1H-pyrazol-1-yl)phenylamine from commercially available precursors through functional group manipulation such as nitration, reduction, and cyclization.
Thiophene and Oxadiazole Coupling: : Prepare 3-(thiophen-3-yl)-1,2,4-oxadiazole by reacting thiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with cyanogen bromide.
Final Coupling Step: : Couple the 3-(1H-pyrazol-1-yl)phenylamine with 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine using a condensation reaction facilitated by a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
For industrial-scale production, the process could be optimized by:
Using continuous flow reactors to enhance reaction efficiency.
Employing catalysts to accelerate reaction rates and improve yields.
Implementing purification methods such as crystallization or chromatography to ensure high product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: : It undergoes reduction reactions, for example, the nitro groups (if any) can be reduced to amines using hydrogenation catalysts.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyrazole, thiophene, and oxadiazole moieties using various halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include derivatives with modified functional groups such as carboxylic acids, alcohols, and substituted heterocycles.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology
In biology, it is used in the study of enzyme inhibition, receptor binding, and molecular interactions due to its unique structural moieties.
Medicine
Industry
Industrially, it may be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interactions with biological macromolecules:
Molecular Targets: : These include enzymes, receptors, and proteins that bind to the various functional groups of the compound.
Pathways Involved: : The pathways may involve inhibition of enzymatic activity or modulation of receptor signaling, resulting in downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)piperidin-1-yl)methanone
(3-(1H-pyrazol-1-yl)phenyl)(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
(3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethanone
Unique Features
The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combined structural motifs, making it versatile for binding to various molecular targets and participating in diverse chemical reactions.
That wraps up an insightful look at this compound. Hope it helps! Anything else on your mind?
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-22(17-5-1-6-19(13-17)27-10-3-8-23-27)26-9-2-4-16(14-26)12-20-24-21(25-29-20)18-7-11-30-15-18/h1,3,5-8,10-11,13,15-16H,2,4,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZQMQARFHHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)
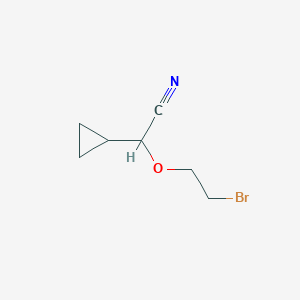
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B2832818.png)

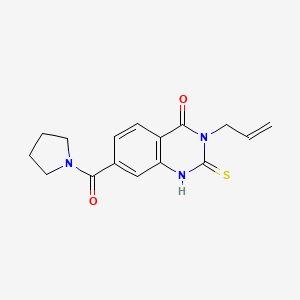
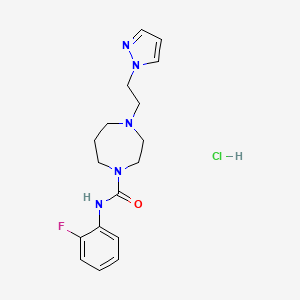
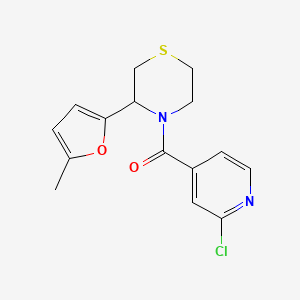
![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2832833.png)
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)

![1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2832837.png)
